molecular formula C12H25NO B13282831 N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13282831
M. Wt: 199.33 g/mol
InChI Key: LBRJYBVSYWPLHX-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine is an organic compound with a unique structure that combines a cyclohexane ring with an amine group and an ethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3,3-dimethylcyclohexanone with 2-ethoxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include:

    Temperature: Typically around 60-80°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts can be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine interactions with biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethyl side chain and the amine group play crucial roles in binding to these targets, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine
  • N-(2-propoxyethyl)-3,3-dimethylcyclohexan-1-amine
  • N-(2-butoxyethyl)-3,3-dimethylcyclohexan-1-amine

Uniqueness

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific ethoxyethyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-4-14-9-8-13-11-6-5-7-12(2,3)10-11/h11,13H,4-10H2,1-3H3

InChI Key

LBRJYBVSYWPLHX-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCCC(C1)(C)C

Origin of Product

United States

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